Gefitinib hydrochloride

Description

Gefitinib hydrochloride is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) approved for the treatment of advanced non-small cell lung cancer (NSCLC) with EGFR-sensitive mutations. It selectively inhibits EGFR tyrosine kinase activity by binding reversibly to the ATP-binding site, thereby blocking downstream signaling pathways critical for tumor cell proliferation and survival . Gefitinib is synthesized using intermediates such as trans-4-cyclohexyl-L-proline hydrochloride, which ensures structural precision and pharmacological efficacy . Clinical trials have established its role in improving progression-free survival (PFS) and overall response rates (ORR) in EGFR-mutated NSCLC patients .

Propriétés

IUPAC Name |

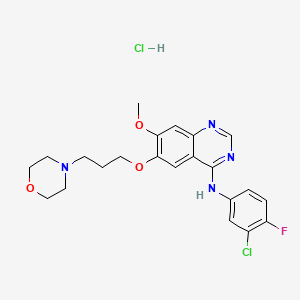

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXWLATMJDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597850 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184475-56-7, 184475-55-6 | |

| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefitinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Sequence

Dechlorination :

- Reagents : Zinc dust, acetic acid, methanol.

- Conditions : 40°C, 24 hours.

- Mechanism : Selective removal of the C-2 chlorine atom via zinc-acid mediated reduction, followed by mercaptonicotinic acid addition to scavenge excess zinc salts.

- Product : 6,7-Dimethoxyquinazoline derivative (intermediate 4).

Mercaptonicotinic Acid Addition :

- Purpose : Facilitates zinc salt removal, enabling crystallization.

Crystallization :

- Solvent : Methanol.

- Yield : 82% with >99% purity (LC/MS).

Advantages

Limitations

- Intermediate Purity : Requires meticulous monitoring to prevent side reactions (e.g., over-dechlorination).

CN105503748A Patent: Transesterification and Condensation Pathway

This method prioritizes cost efficiency and environmental sustainability , utilizing 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline hydrochloride-6-alcohol as a key intermediate.

Reaction Sequence

Transesterification :

- Reagents : Methyl alcohol, sodium carbonate.

- Conditions : 40–50°C, 8–10 hours.

- Intermediate : 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazoline hydrochloride-6-alcohol.

- Yield : >90% (HPLC-confirmed).

Condensation with N-(3-Chloropropyl) Morpholine :

- Solvent : DMF.

- Conditions : 80–90°C, 6–8 hours.

- Product : Crude gefitinib hydrochloride.

Crystallization and Purification :

- Solvent : Methanol.

- Yield : 87–88% (post-refining).

Key Innovations

Challenges

- DMF Use : Dimethylformamide remains a volatile solvent, requiring stringent safety protocols.

CN103570633B Patent: Nitrobenzonitrile-Based Rearrangement

This method diverges from quinazoline-centric approaches, employing 4-methoxy-5-(3-morpholine propoxy)-2-nitrobenzonitrile as the starting material.

Strengths

- Mild Conditions : Avoids extreme temperatures (e.g., 170–180°C in earlier methods).

- Simplified Purification : Intermediate formamidine crystallizes readily.

Drawbacks

- Starting Material Cost : Nitrobenzonitrile derivatives may be pricier than quinazoline precursors.

Comparative Analysis of Synthetic Strategies

Critical Challenges in Historical Methods

Earlier gefitinib syntheses faced significant hurdles:

High-Pressure Hydrogenation :

Toxic Reagents :

Wastewater Generation :

Data Tables: Reaction Optimization and Yield Trends

Table 1: Yield Optimization in Key Methods

| Method | Step | Reagents | Yield | Purity |

|---|---|---|---|---|

| Thieme | Dechlorination | Zn, AcOH, MeOH | 82% | >99% |

| CN1055 | Transesterification | Na₂CO₃, MeOH | 90% | HPLC |

| CN1035 | Rearrangement | DMF acetal, 3-chloro-4-fluoroaniline | N/A | N/A |

Table 2: Temperature and Solvent Comparison

| Method | Critical Temperature (°C) | Primary Solvent | Recycling |

|---|---|---|---|

| Thieme | 40–55 | Methanol | Yes |

| CN1055 | 40–90 | MeOH/DMF/EtOH | Partial |

| CN1035 | <100 | Aqueous | Yes |

Mechanistic Insights and Crystallographic Validation

Gefitinib’s kinase-binding mechanism involves:

Crystallographic studies (PDB: 4G5J, 4G5P) confirm its co-planar orientation within EGFR’s ATP-binding pocket, critical for inhibition.

Analyse Des Réactions Chimiques

Route 2: Flow Chemistry Approach

-

Step 3 : Hydrolysis to generate the hydroxyquinazoline core .

-

Yield : 85.1% over three steps with a total residence time of 18.5 minutes .

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline core undergoes SNAr at the 4-position with chloroaniline. The reaction proceeds via:

Transition States :

Demethylation

Regioselective demethylation of 6-methoxyquinazoline is achieved via:

-

Protonation of the methoxy group by acidic reagents (e.g., MsOH) .

-

Nucleophilic attack by carbanion intermediates (e.g., from BBr₃) .

Energy Diagram :

-

Reactant energy: -81.8 kcal/mol

-

Intermediate energy: -75.2 kcal/mol

Key Intermediates and Their Roles

Process Optimization Insights

| Parameter | Traditional Route | Flow Chemistry |

|---|---|---|

| Yield | Up to 83% | 85.1% |

| Reaction Time | Hours/days | Minutes |

| Purification | Chromatography | Simplified |

| Scalability | Limited | High |

Computational Analysis

Density Functional Theory (DFT) studies reveal:

-

Cyclization : Formation of the quinazoline core via condensation reactions .

-

Halogenation : Selective introduction of Cl/F substituents .

-

Energy Barriers : Transition states for SNAr (TS-1: -75.2 kcal/mol) and demethylation (TS-2: -78.4 kcal/mol) .

Challenges and Innovations

-

Demethylation Selectivity : Achieved via regioselective reagents like MsOH or BBr₃ .

-

Scalability : Continuous flow methods reduce reaction times and eliminate chromatography .

-

Computational Design : DFT-based energy diagrams guide reaction optimization .

Gefitinib hydrochloride synthesis exemplifies the interplay of traditional organic chemistry and modern process engineering. Computational tools and flow chemistry have significantly improved efficiency and scalability, while maintaining the structural integrity required for EGFR inhibition .

Applications De Recherche Scientifique

Gefitinib is a tyrosine kinase inhibitor that is used as a first-line treatment for non-small cell lung carcinoma (NSCLC) with specific genetic mutations . It functions by inhibiting intracellular phosphorylation of tyrosine kinases associated with transmembrane cell surface receptors, including the epidermal growth factor receptor (EGFR-TK) .

Clinical Applications in NSCLC

Gefitinib is approved in several countries as a second-line and third-line treatment for NSCLC . Clinical trials have demonstrated the efficacy of gefitinib against lung cancer, as well as other cancer types including breast, prostate, colon, and cervix .

Combination Therapy

Combination therapy using gefitinib and various anticancer molecules of natural and synthetic origin has shown an improved anticancer profile . A study showed that the addition of anlotinib to gefitinib significantly reduced the risk of progression in treatment-naive, EGFR-mutated, advanced NSCLC patients . This combination conferred progression-free survival (PFS) benefits among multiple subgroups of NSCLC patients, especially those with brain metastasis, and showed an acceptable safety profile . Patients with EGFR exon 19 deletions (ex19del) treated with gefitinib plus anlotinib had a significantly greater benefit in PFS compared to gefitinib plus placebo (15.2 months vs. 12.2 months) . Similarly, patients with EGFR exon 21 L858R mutations also gained significant PFS benefit from gefitinib plus anlotinib compared to gefitinib plus placebo . Another study compared gefitinib plus chemotherapy to gefitinib alone in patients with untreated EGFR-mutated NSCLC . Gefitinib plus chemotherapy had a better intracranial objective response rate (85.0% vs 63.0%) and overall objective response rate (80.0% vs 64.2%) than gefitinib alone . The median overall survival (OS) was also significantly longer in the gefitinib plus chemotherapy group compared to the gefitinib group (35.0 vs 28.9 months) .

Gefitinib and the Immune Response

Gefitinib enhances the cytotoxicity of peripheral blood mononuclear cells (PBMCs) against NSCLC cells expressing mutated EGFR, but not in cells expressing wild-type EGFR . Gefitinib actively inhibits mutated EGFR, which induces B7H5 expression on the cell surface of NSCLC cells, thereby activating CD28H signaling in immune cells, followed by enhanced cytotoxicity against NSCLC .

Comparison to Erlotinib

Gefitinib has similar activity and toxicity compared with erlotinib, offering a valuable alternative for patients with NSCLC . A study showed that erlotinib and gefitinib had similar effectiveness, but gefitinib had a better safety profile compared to erlotinib .

Nanotechnology

The biopharmaceutical problems associated with gefitinib are addressed by the application of nanotechnology, which has shown significant advantages in making the drug more effective, safer, and more stable .

Safety and Tolerability

Mécanisme D'action

Gefitinib hydrochloride is often compared with other EGFR tyrosine kinase inhibitors, such as erlotinib and afatinib . While all these compounds target the EGFR, this compound is unique in its specific binding affinity and selectivity for certain EGFR mutations. Studies have shown that this compound has a similar efficacy to erlotinib but with a better safety profile, making it more suitable for certain patient populations .

Comparaison Avec Des Composés Similaires

Structural and Mechanistic Similarities

Gefitinib shares structural and mechanistic similarities with other quinazoline-derived EGFR-TKIs, including icotinib hydrochloride and erlotinib . These compounds reversibly inhibit EGFR by targeting the ATP-binding domain, making them effective against exon 19 deletions and L858R mutations . Afatinib and osimertinib , classified as second- and third-generation TKIs, differ by covalently binding to EGFR (afatinib) or targeting T790M resistance mutations (osimertinib) .

Table 1: Structural and Mechanistic Comparison

| Compound | Generation | Binding Mechanism | Key Targets |

|---|---|---|---|

| Gefitinib | 1st | Reversible | EGFR (exon 19, L858R) |

| Icotinib | 1st | Reversible | EGFR (exon 19, L858R) |

| Erlotinib | 1st | Reversible | EGFR (exon 19, L858R) |

| Afatinib | 2nd | Irreversible (covalent) | EGFR, HER2 |

| Osimertinib | 3rd | Irreversible | EGFR T790M, L858R |

| Lapatinib | Dual | Reversible | EGFR, HER2/neu |

Efficacy in Clinical Trials

Icotinib vs. Gefitinib

In a phase III trial involving 400 advanced NSCLC patients, icotinib demonstrated non-inferior PFS (median PFS: 4.6 vs. 4.0 months) compared to gefitinib, with a comparable ORR (79% vs. 76%). Notably, icotinib showed fewer adverse events (AEs), particularly in diarrhea (18% vs. 27%) and rash (27% vs. 35%) .

Gefitinib vs. Lapatinib

In vitro studies on breast cancer cell lines revealed lapatinib (a dual EGFR/HER2 inhibitor) had slightly lower IC50 values (7 µM in MCF-7, 10 µM in MDA-MB-231) compared to gefitinib (10 µM and 13 µM, respectively), suggesting enhanced potency against HER2-driven cancers .

Resistance and Next-Generation Inhibitors

Osimertinib and afatinib address gefitinib’s limitations, such as T790M resistance mutations and central nervous system (CNS) penetration. Osimertinib achieves a CNS response rate of 54% in metastatic NSCLC, whereas gefitinib has poor blood-brain barrier penetration .

Novel Compounds and Combinations

Combination therapies, such as gefitinib with doxorubicin hydrochloride, enhance cytotoxicity in NSCLC cell lines by synergistically targeting EGFR and DNA topoisomerase .

Activité Biologique

Gefitinib hydrochloride is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily utilized in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This article explores its biological activity, mechanisms of action, clinical efficacy, and relevant case studies.

Gefitinib functions by selectively binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its phosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly significant in cancer cells where EGFR is overexpressed, leading to enhanced activation of anti-apoptotic pathways.

- Target : Epidermal Growth Factor Receptor (EGFR)

- Mechanism : Inhibition of EGFR phosphorylation

- Effect : Reduced malignant cell proliferation

Pharmacokinetics

Gefitinib is administered orally with a mean bioavailability of approximately 60%. It reaches peak plasma concentrations within 3 to 7 hours post-administration. The drug is extensively metabolized in the liver, primarily by cytochrome P450 3A4, and has a half-life of about 48 hours. Most of the drug is excreted via feces (86%), with minimal renal elimination.

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Peak Plasma Level | 3-7 hours |

| Half-Life | ~48 hours |

| Primary Metabolism | CYP3A4 |

| Excretion | 86% feces, <4% urine |

Enhanced Mitochondrial Function

Research indicates that gefitinib enhances mitochondrial function in NSCLC cells. A study demonstrated that gefitinib treatment increased succinate-tetrazolium reductase activity and mitochondrial membrane potential in HCC827 cells, which are sensitive to gefitinib due to their EGFR mutation status. This suggests that gefitinib may also play a role in protecting mitochondria during combination therapies with other anticancer agents like doxorubicin .

Clinical Efficacy

The clinical efficacy of gefitinib has been extensively studied. Notably, the NEJ002 trial showed that patients treated with gefitinib had a significantly longer progression-free survival (PFS) compared to those receiving standard chemotherapy (10.8 months vs. 5.4 months) . Furthermore, a real-world analysis involving 120 patients indicated an overall response rate (ORR) of 59.2% and disease control rate (DCR) of 95.8% after gefitinib treatment .

Case Studies

- NEJ002 Study : This phase III trial involved patients with advanced NSCLC and demonstrated that gefitinib provided superior PFS compared to carboplatin plus paclitaxel, reinforcing its role as a first-line therapy for EGFR-mutated NSCLC .

- Real-World Analysis : A prospective study found that in a cohort of 120 patients treated with gefitinib as first-line therapy, the median follow-up time was 15.5 months, showing promising outcomes consistent with clinical trial data .

Quality of Life Considerations

Quality of life (QoL) assessments from various studies indicate that patients receiving gefitinib experience a better QoL compared to those on traditional chemotherapy regimens. The NEJ002 study highlighted that QoL was maintained longer in patients treated with gefitinib, supporting its use as a standard first-line therapy despite similar overall survival outcomes between gefitinib and chemotherapy groups .

Q & A

Q. What is the mechanism of action of Gefitinib hydrochloride as an EGFR tyrosine kinase inhibitor, and how is this validated experimentally?

this compound selectively inhibits EGFR tyrosine kinase by competitively binding to the ATP-binding site, blocking autophosphorylation and downstream signaling. Experimental validation involves:

- Kinase assays : Measuring IC50 values (e.g., 33 nM for EGFR inhibition) using purified kinase domains .

- Cell-based assays : Quantifying inhibition of EGF-stimulated autophosphorylation in tumor cell lines (e.g., A431) via Western blotting .

- In vivo models : Assessing tumor growth suppression in xenograft models with EGFR-overexpressing cancers .

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

A one-pot method converts 2-nitrobenzonitriles to quinazolin-4(3H)-ones, followed by hydrochlorination. Key steps include:

- Hydrochloride formation : Crude Gefitinib is treated with HCl in methanol (60–65°C), filtered, and recrystallized for purity (>98%) .

- Characterization : HPLC for purity assessment, NMR for structural confirmation, and elemental analysis to validate stoichiometry .

Q. Which in vitro and in vivo models are commonly used to evaluate this compound’s efficacy?

- In vitro : EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827) for IC50 determination via MTT assays .

- In vivo : Subcutaneous xenografts in immunodeficient mice, with tumor volume monitored weekly. Survival metrics (e.g., median survival) are analyzed using Kaplan-Meier curves .

Advanced Research Questions

Q. How can researchers optimize experimental designs for studying this compound in combination therapies?

- Dose escalation studies : Use factorial designs to test synergistic effects with chemotherapy agents (e.g., carboplatin/paclitaxel) while monitoring renal toxicity .

- Pharmacodynamic endpoints : Measure biomarkers like serum miR-224/miR-195 levels to assess combined efficacy with radiotherapy .

- Statistical rigor : Apply ANOVA for inter-group comparisons and Cox regression for survival analysis, adhering to NIH preclinical guidelines .

Q. What methodologies resolve contradictions in clinical trial data involving this compound?

- Meta-analysis : Pool data from trials (e.g., TRIBUTE, INTACT) to adjust for confounders like patient performance status .

- RECIST criteria : Standardize tumor response evaluation using unidimensional measurements (e.g., longest diameter) to reduce inter-trial variability .

- Subgroup analysis : Stratify patients by EGFR mutation status to clarify differential survival outcomes .

Q. How can researchers validate the specificity of this compound for mutant EGFR variants?

- CRISPR/Cas9 models : Generate isogenic cell lines with wild-type vs. EGFR L858R/T790M mutations to compare drug sensitivity .

- Kinome profiling : Use multiplex inhibitor bead assays to confirm off-target effects on other kinases (e.g., HER2, IGF-1R) .

- Molecular docking simulations : Predict binding affinity to mutant EGFR structures and validate via surface plasmon resonance (SPR) .

Methodological Considerations

- Data reproducibility : Include detailed experimental protocols (e.g., solvent ratios, incubation times) in supplementary materials .

- Statistical reporting : Follow NIH guidelines for preclinical studies, including power calculations and correction for multiple comparisons .

- Ethical compliance : Document IRB approval for human-derived samples and ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.